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molecular formula C16H31Br B8609485 16-Bromohexadec-5-ene CAS No. 102818-76-8

16-Bromohexadec-5-ene

Cat. No. B8609485
M. Wt: 303.32 g/mol
InChI Key: WNNYMLABSXFVED-UHFFFAOYSA-N
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Patent
US04579977

Procedure details

Hexadecenyl bromide (360 g; 1.2 mol) and 1800 mL (2660 g; 34 mol) of DMSO were mixed and heated to 60° C. for 30 minutes. Then, NaHCO3 and a co-solvent were added, pressure reduced and temperature raised for the period of time specified in Table I. Reaction mixture was then cooled and concentrated on a rotary evaporator. GLC analysis was then carried out to determine aldehyde/alcohol ratios in the reaction product. Results from reactions employing several different co-solvents are summarized in Table I as runs 5-9.
Name
Hexadecenyl bromide
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Br:17])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].CS(C)=O.C([O-])(O)=O.[Na+]>>[CH2:1]([Br:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Hexadecenyl bromide
Quantity
360 g
Type
reactant
Smiles
C(=CCCCCCCCCCCCCCC)Br
Name
Quantity
1800 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
temperature raised for the period of time
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Results from reactions

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCC=CCCCC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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